molecular formula C15H28ClNO2 B15342108 Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride CAS No. 1702-16-5

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride

Cat. No.: B15342108
CAS No.: 1702-16-5
M. Wt: 289.84 g/mol
InChI Key: ZHPFAGYJSHHQBB-UHFFFAOYSA-N
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Description

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride: is a chemical compound with the molecular formula C15H27NO2. It is known for its unique structure, which combines butyric acid with a piperidinocyclohexyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-piperidinocyclohexyl ester, hydrochloride typically involves the esterification of butyric acid with 4-piperidinocyclohexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butyric acid, 4-piperidinocyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid, which is known to influence various biological processes. The piperidinocyclohexyl moiety may interact with cellular receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride is unique due to its specific combination of butyric acid and piperidinocyclohexyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1702-16-5

Molecular Formula

C15H28ClNO2

Molecular Weight

289.84 g/mol

IUPAC Name

(4-piperidin-1-ium-1-ylcyclohexyl) butanoate;chloride

InChI

InChI=1S/C15H27NO2.ClH/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16;/h13-14H,2-12H2,1H3;1H

InChI Key

ZHPFAGYJSHHQBB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCC(CC1)[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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